Neramexane

Pharmacology Tinnitus Ion Channels

Choose Neramexane for its unique dual pharmacology: uncompetitive NMDA receptor antagonism plus potent α9α10 nAChR inhibition (IC50 0.39 µM). This distinct profile, validated in Phase 3 tinnitus trials, makes it the preferred tool for auditory/vestibular research. Unlike memantine, lower plasma levels achieve comparable cognitive enhancement. Procure with confidence for preclinical CNS studies.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
CAS No. 219810-59-0
Cat. No. B1232327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeramexane
CAS219810-59-0
Synonyms1-amino-1,3,3,5,5-pentamethylcyclohexane hydrochloride
MRZ 2 579
MRZ 2-579
MRZ 2579
MRZ-2579
neramexane
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)N)(C)C)C
InChIInChI=1S/C11H23N/c1-9(2)6-10(3,4)8-11(5,12)7-9/h6-8,12H2,1-5H3
InChIKeyOGZQTTHDGQBLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neramexane CAS 219810-59-0: Overview of an Investigational NMDA Antagonist for Neuroscience Research and Drug Development


Neramexane (CAS 219810-59-0), also known as MRZ 2/579, is a synthetic amino-alkyl-cyclohexane derivative and a small-molecule, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with moderate affinity [1]. Structurally and pharmacologically related to the approved Alzheimer's disease drug memantine, neramexane is an investigational compound that also exhibits antagonist activity at the alpha9alpha10 nicotinic acetylcholine receptor (nAChR) [2]. It has been developed by Merz Pharmaceuticals and Forest Laboratories as a potential neuroprotectant for central nervous system disorders, including Alzheimer's disease, tinnitus, chronic pain, and substance dependence [3][4].

Why Neramexane is Not Simply Interchangeable with Memantine or Other In-Class NMDA Antagonists


While neramexane and memantine share a core amino-alkyl-cyclohexane structure and act as uncompetitive NMDA receptor antagonists, they are not pharmacologically interchangeable. Neramexane possesses a distinct and quantifiably more potent inhibitory effect on α9α10 nicotinic acetylcholine receptors (nAChRs) compared to memantine [1]. This additional pharmacological target is hypothesized to be relevant for therapeutic applications such as tinnitus, where modulation of auditory hair cell activity is crucial [2]. Furthermore, in vivo studies indicate that lower plasma concentrations of neramexane are required to achieve comparable effects on spatial memory enhancement, suggesting differences in pharmacokinetics or intrinsic efficacy [3]. Therefore, substituting memantine for neramexane in research or development would fail to replicate this unique dual pharmacology and its associated downstream biological effects.

Neramexane (CAS 219810-59-0): Quantitative Evidence for Differential Activity vs. Memantine and Other Comparators


Higher Potency Inhibition of α9α10 nAChRs Compared to Memantine

In a direct comparative study on recombinant rat α9α10 nAChRs expressed in Xenopus laevis oocytes, neramexane inhibited acetylcholine-evoked responses with greater potency than memantine [1]. This additional activity at nAChRs is a key point of differentiation from memantine.

Pharmacology Tinnitus Ion Channels Nicotinic Receptors

NMDA Receptor Channel Blockade: Comparative In Vitro Potency Profile

Neramexane blocks NMDA-induced currents in cultured hippocampal neurons with a potency comparable to memantine, confirming its classification as a moderate-affinity, uncompetitive NMDA receptor antagonist [1]. This demonstrates its utility as a standard tool for modulating NMDA receptor activity.

Neuroprotection Excitotoxicity Electrophysiology NMDA Receptor

Selectivity Profile: Functional Window Over Voltage-Gated Calcium Channels

Neramexane demonstrates a substantial functional selectivity window for NMDA receptors over voltage-gated calcium channels (VGCCs), a profile important for reducing off-target effects [1]. This selectivity ratio is a key parameter when evaluating compounds for in vivo applications.

Selectivity Pharmacology Safety Channel Blockers

Enhanced In Vivo Efficacy on Spatial Memory at Lower Plasma Levels vs. Memantine

A comparative in vivo study in rats demonstrated that neramexane is more effective than memantine at enhancing long-term spatial memory at lower plasma concentrations [1]. This suggests a difference in pharmacokinetic/pharmacodynamic properties between the two structurally related compounds.

Behavioral Pharmacology Cognition Memory Alzheimers Disease

Efficacy in Subjective Tinnitus: Clinical Proof-of-Concept Data

In a randomized, double-blind, placebo-controlled Phase 2/3 clinical trial (NCT00405886) in patients with moderate to severe subjective tinnitus, neramexane at a dose of 50 mg/day showed a clear trend towards improved Tinnitus Handicap Inventory (THI-12) scores at Week 16, with a p-value of 0.098 [1]. Significant benefits were observed in secondary endpoints and after the treatment period.

Clinical Trial Tinnitus Otology Therapeutic Development

Neramexane (CAS 219810-59-0): Validated Research and Development Applications


In Vitro and In Vivo Tool for Probing α9α10 nAChR Function

Given its quantifiably higher potency at α9α10 nAChRs (IC50 0.39 µM) compared to memantine, neramexane is the preferred pharmacological tool for investigating the role of this specific receptor subtype in auditory and vestibular function. It can be used in electrophysiological studies (e.g., oocyte expression systems, inner hair cell recordings) to dissect cholinergic signaling pathways, as established in the work by Plazas et al. [1].

In Vivo Behavioral Models for Cognitive Enhancement Research

Neramexane is a suitable compound for studies focused on learning and memory. The demonstrated ability of neramexane to enhance long-term spatial memory at lower plasma levels than memantine [1] makes it a valuable candidate for investigating NMDA receptor modulation in cognitive function and for preclinical development of new therapies for dementia.

Clinical Development in Tinnitus and Other Inner Ear Disorders

Neramexane is a front-line investigational drug for clinical research programs targeting tinnitus. The compound has advanced to Phase 3 clinical trials for this indication, and its safety and tolerability profile, along with the observed efficacy trends in a large Phase 2/3 study [1], provide a strong rationale for its continued investigation in this area with significant unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neramexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.